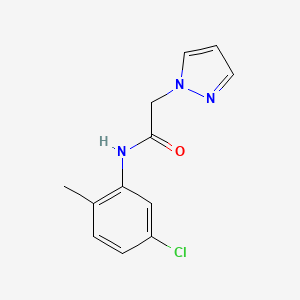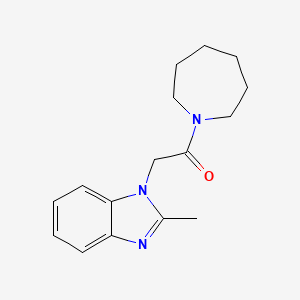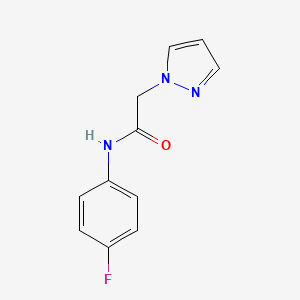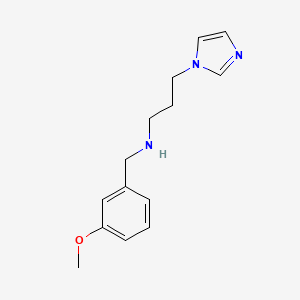
N-(5-chloro-2-methylphenyl)-2-pyrazol-1-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-2-pyrazol-1-ylacetamide, also known as CP-47,497 or simply CP-47, is a synthetic cannabinoid that has been extensively studied in scientific research. This compound is structurally similar to the active ingredient in marijuana, delta-9-tetrahydrocannabinol (THC), and has been used as a tool to investigate the endocannabinoid system and its role in various physiological processes.
Mécanisme D'action
CP-47 acts as a potent agonist of CB1 receptors, which are primarily located in the brain and nervous system. Activation of these receptors leads to a range of effects on the body, including altered mood, appetite, and pain perception.
Biochemical and Physiological Effects:
CP-47 has been shown to have a range of biochemical and physiological effects on the body. These effects include altered neurotransmitter release, changes in gene expression, and modulation of immune function. Additionally, this compound has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CP-47 in scientific research is that it allows researchers to investigate the endocannabinoid system and its role in various physiological processes. Additionally, this compound has been shown to have a range of effects on the body, making it a useful tool for studying the effects of cannabinoid receptor activation. However, one limitation of using CP-47 is that it is a synthetic compound and may not fully replicate the effects of natural cannabinoids found in the body.
Orientations Futures
There are many potential future directions for research on CP-47 and the endocannabinoid system. One area of interest is the potential therapeutic uses of this compound, particularly in the treatment of pain and inflammation. Additionally, further research is needed to fully understand the mechanisms of action of CP-47 and how it interacts with other systems in the body. Finally, there is a need for continued research into the safety and potential side effects of this compound, particularly in the context of its potential use as a therapeutic agent.
Méthodes De Synthèse
CP-47 is synthesized through a multi-step process involving the reaction of 5-chloro-2-methylphenylhydrazine with ethyl 2-bromoacetate to form the intermediate ethyl 2-(5-chloro-2-methylphenyl)hydrazinecarboxylate. This intermediate is then reacted with 2,3-dihydro-1H-pyrazol-1-yl-acetic acid to form the final product, N-(5-chloro-2-methylphenyl)-2-pyrazol-1-ylacetamide.
Applications De Recherche Scientifique
CP-47 has been used extensively in scientific research to investigate the endocannabinoid system and its role in various physiological processes. This compound has been shown to activate CB1 receptors in the brain and peripheral tissues, leading to a range of effects on the body.
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-9-3-4-10(13)7-11(9)15-12(17)8-16-6-2-5-14-16/h2-7H,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSLQMWJUSLVTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-pyrazol-1-ylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cycloheptyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7460259.png)
![N-cyclohexyl-1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7460269.png)

![1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole](/img/structure/B7460285.png)





![2-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)ethan-1-ol](/img/structure/B7460323.png)

![Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate](/img/structure/B7460329.png)

